(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene
Description
(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene (CAS: 849924-78-3, molecular formula: C₅₂H₇₄FeN₂P₂) is a chiral ferrocene-based bisphosphine ligand. It features two dicyclohexylphosphino groups at the 1,1'-positions and two (S)-configured α-(dimethylamino)benzyl substituents at the 2,2'-positions . This ligand is widely used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where its steric bulk and electronic properties enhance enantioselectivity and reactivity .
Properties
InChI |
InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHGSRQJSWIMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494227-35-9 | |
| Record name | (S,S)-(+)-2,2'-Bis[(R)-(N,N-dimethylamin o)(phenyl)methyl]-1,1'-b is(dicyclohexylphosphino) ferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and (S)-alpha-(dimethylamino)benzyl chloride under inert conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the free phosphine ligand.
Substitution: The ligand can undergo substitution reactions with different metal centers to form various metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for
Biological Activity
The compound (RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene , a ferrocene derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
This compound incorporates a ferrocene core, known for its stability and favorable redox properties, which enhance the biological activity of its derivatives. The presence of dicyclohexylphosphino groups and dimethylamino functionalities contributes to its pharmacological profile.
Anticancer Activity
Ferrocene derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is believed to stem from the ability of the ferrocene moiety to undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This mechanism can lead to DNA damage and apoptosis.
- Case Study Data : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines. For instance, an IC50 value of 12.5 µM against PANC-1 cells was reported, indicating higher potency than some existing chemotherapeutic agents .
Antimalarial Activity
Research indicates that ferrocene derivatives can also exhibit antimalarial properties. The hybridization of ferrocene with known antimalarial drugs has led to compounds with enhanced efficacy against malaria parasites. This is attributed to the structural versatility offered by the ferrocene scaffold .
Antioxidant Properties
The redox properties of the ferrocene core allow it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative damage. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in both promoting and inhibiting tumor growth .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In Vivo Studies : Animal models have shown that this compound can inhibit tumor growth effectively when administered at specific dosages, demonstrating its potential as a therapeutic agent in oncology.
- Mechanistic Insights : Research has indicated that the compound induces apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors such as Bcl-2 .
- Synergistic Effects : Combinations with other chemotherapeutics have shown enhanced efficacy, suggesting that this compound could be used in multi-drug regimens for better therapeutic outcomes .
Summary of Biological Activities
| Activity Type | Description | Evidence |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | IC50 values reported |
| Antimalarial | Enhances efficacy when combined with antimalarials | Hybrid compounds studied |
| Antioxidant | Scavenges free radicals | Mechanistic studies |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ferrocene derivatives in cancer therapy. For instance, the compound has demonstrated cytotoxic effects against pancreatic ductal adenocarcinoma (PDAC) cell lines, including those resistant to conventional treatments like gemcitabine. The mechanism involves inhibition of DNA replication and induction of replication stress, leading to apoptosis in cancer cells .
| Compound | IC50 (µM) | Mechanism of Action | Cell Line |
|---|---|---|---|
| 1-(S,Rp) | Comparable to cisplatin | Inhibition of DNA replication | MIAPaCa2 (gemcitabine-resistant) |
| Ferroquine | 16-43 | Targeting chloroquine-resistant strains | P. falciparum |
Antimalarial Properties
Ferrocene-based compounds have also been investigated for their antimalarial properties. For example, ferroquine has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 16 to 43 nM . The incorporation of ferrocene into artemisinin derivatives has resulted in enhanced antimalarial activity, showcasing the versatility of these compounds in combating drug-resistant malaria.
Redox-Switchable Polymerization
The compound has been utilized as a redox-switchable catalyst in ring-opening polymerization (ROP). Research indicates that the oxidation state of the ferrocene unit can significantly influence the polymerization rate. In its reduced form, it effectively catalyzes the polymerization of rac-lactide, while oxidation leads to a decrease in reactivity . This property is valuable for developing controlled polymerization techniques.
| Catalyst | Monomer | Conversion Rate | Oxidation State |
|---|---|---|---|
| [(salen)Fc2]Ti(OiPr)2 | rac-lactide | 18% after 8 h | Fe(II) |
| Oxidized [(salen)Fc2]Ti(OiPr)2 | rac-lactide | Decreased | Fe(III) |
Development of Functional Materials
Ferrocene derivatives are being explored for their potential in creating functional materials due to their unique electronic properties. They can be integrated into various polymer matrices to enhance conductivity and stability. Recent advancements include the synthesis of ferrocene-based planar chiral imidazopyridinium complexes that exhibit promising catalytic activities in asymmetric synthesis .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ferrocene-based bisphosphine ligands, focusing on substituents, steric/electronic effects, and applications.
Structural and Functional Group Variations
Target Compound (CAS: 849924-78-3)
- Phosphino Groups: Dicyclohexylphosphino (PCy₂).
- Chiral Centers: (S)-α-(dimethylamino)benzyl groups.
- Key Features: High steric bulk from cyclohexyl groups and electron-donating dimethylamino groups.
- Applications : Asymmetric hydrogenation of ketones and olefins .
Compound with Diphenylphosphino Groups (CAS: 174467-31-3)
- Phosphino Groups: Diphenylphosphino (PPh₂).
- Chiral Centers: (R)-α-(dimethylamino)benzyl groups.
- Key Features : Reduced steric bulk compared to PCy₂, with moderate electron-donating properties.
- Applications : Broader substrate scope in catalysis but lower enantioselectivity in sterically demanding reactions .
Compound with Bis(4-methoxy-3,5-dimethylphenyl)phosphino Groups (CAS: 494227-37-1)
- Phosphino Groups: Bis(4-methoxy-3,5-dimethylphenyl)phosphino.
- Chiral Centers: (R)-α-(dimethylamino)benzyl groups.
- Key Features : Methoxy groups enhance electron density, while methyl groups add steric hindrance.
- Applications : Electron-sensitive reactions like Suzuki-Miyaura couplings .
Compound with Trifluoromethyl Substituents (CAS: N/A, Product 3 in )
- Phosphino Groups: Bis[3,5-bis(trifluoromethyl)phenyl]phosphino.
- Chiral Centers: (R)-α-(dimethylamino)benzyl groups.
- Key Features : Strong electron-withdrawing CF₃ groups reduce electron density at the metal center.
- Applications : Reactions requiring electrophilic metal catalysts, such as fluorinations .
Data Table: Comparative Analysis
Key Research Findings
Steric Effects :
- Ligands with bulkier groups (e.g., PCy₂ in the target compound) exhibit higher enantioselectivity in hydrogenation but may limit substrate accessibility .
- Smaller substituents (e.g., PPh₂ in CAS 174467-31-3) offer versatility but lower selectivity .
Electronic Effects :
- Electron-donating groups (e.g., methoxy in CAS 494227-37-1) improve catalytic activity in electron-deficient systems .
- Electron-withdrawing groups (e.g., CF₃ in ) are suitable for electrophilic metal centers .
Synthetic Challenges :
- highlights difficulties in modifying similar ferrocene derivatives, emphasizing the need for precise deprotection and trapping strategies during synthesis.
Q & A
Q. Advanced Characterization
- NMR : P NMR distinguishes phosphine environments (δ ≈ 20–30 ppm). H/C NMR confirms stereochemistry via diastereotopic splitting .
- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) verify enantiopurity (ee ≥99%) .
What methodologies evaluate the ligand’s efficacy in asymmetric hydrogenation?
Basic Application
Test catalytic performance in hydrogenation of prochiral ketones or alkenes. For example:
- Substrate : Acetophenone derivatives.
- Conditions : 1–5 mol% ligand, [RuCl(p-cymene)], H (50 bar), 25–60°C.
- Outcome : Measure ee via chiral GC or HPLC .
Advanced Optimization
Vary metal/ligand ratios (1:1 vs. 1:2) to probe chelation effects. Solvent screening (e.g., MeOH vs. THF) alters polarity and reaction rates. Kinetic studies (e.g., Eyring plots) assess activation parameters .
How to resolve contradictions in reported enantioselectivity across studies?
Advanced Analysis
Contradictions may arise from:
- Metal Precursors : [Ir(cod)Cl] vs. [Rh(nbd)Cl] alter redox states and coordination geometry.
- Impurities : Trace oxygen or moisture deactivate catalysts; use Schlenk techniques.
- Substrate Scope : Steric bulk in β-ketoesters vs. α,β-unsaturated acids impacts ee.
Case Study
A study using [Ru] reported 92% ee for hydrogenation, while [Ir] yielded 78% ee. DFT revealed Ir’s larger ionic radius destabilizes the transition state .
What advanced techniques probe stereoelectronic properties?
Q. Advanced Methodologies
- XANES/EXAFS : Quantify metal-ligand bond distances and oxidation states.
- DFT Calculations : Map frontier orbitals (HOMO/LUMO) to predict reactivity.
- Magnetic Circular Dichroism (MCD) : Resolve electronic transitions in chiral environments .
What safety protocols are essential for handling this ligand?
Q. Basic Safety
- Storage : Under argon, -20°C (prevents phosphine oxidation).
- PPE : Gloves (nitrile), goggles, and lab coats.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
